6-Indolizinecarboxylic acid, 3-nitroso-2-phenyl-, ethyl ester
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Overview
Description
6-Indolizinecarboxylic acid, 3-nitroso-2-phenyl-, ethyl ester is a complex organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Preparation Methods
The synthesis of 6-indolizinecarboxylic acid, 3-nitroso-2-phenyl-, ethyl ester typically involves multi-step organic reactionsThe final step involves esterification to form the ethyl ester derivative .
Indolizine Core Synthesis: The indolizine core can be synthesized using various methods, including the reaction of pyridine derivatives with acetonitrile in the presence of selenium dioxide.
Functional Group Introduction: The nitroso group can be introduced via nitration reactions, while the phenyl group can be added through electrophilic aromatic substitution.
Esterification: The final step involves esterification of the carboxylic acid group using ethanol and an acid catalyst.
Chemical Reactions Analysis
6-Indolizinecarboxylic acid, 3-nitroso-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can also be reduced to form amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Indolizinecarboxylic acid, 3-nitroso-2-phenyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Material Science: Indolizine derivatives, including this compound, are explored for their use in organic electronics and fluorescent materials.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-indolizinecarboxylic acid, 3-nitroso-2-phenyl-, ethyl ester involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, affecting their function . Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing their activity . These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 6-indolizinecarboxylic acid, 3-nitroso-2-phenyl-, ethyl ester include other indolizine derivatives with different substituents. For example:
Indolizine-3-carboxylic Acid Esters: These compounds have similar core structures but different ester groups, affecting their solubility and reactivity.
Nitroso-Indolizines: These compounds share the nitroso group but may have different aromatic substituents, influencing their biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
59603-90-6 |
---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
ethyl 3-nitroso-2-phenylindolizine-6-carboxylate |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-17(20)13-8-9-14-10-15(12-6-4-3-5-7-12)16(18-21)19(14)11-13/h3-11H,2H2,1H3 |
InChI Key |
FPQQTXKPYWTMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=C2N=O)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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